

# G-1's Impact on Intracellular Calcium Mobilization: A Technical Guide

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## Compound of Interest

Compound Name: GPR30 agonist-1

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This in-depth technical guide explores the mechanisms by which the G protein-coupled estrogen receptor (GPER) selective agonist, G-1, modulates intracellular calcium levels. This guide provides a comprehensive overview of the signaling pathways, quantitative data, and detailed experimental protocols relevant to studying these effects.

## Introduction to G-1 and GPER-Mediated Calcium Signaling

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike classical nuclear estrogen receptors (ER $\alpha$  and ER $\beta$ ), GPER is a seven-transmembrane receptor primarily located in the plasma membrane and endoplasmic reticulum.[2] Its activation by agonists like G-1 initiates rapid, non-genomic signaling cascades that play crucial roles in various physiological and pathological processes. One of the key downstream effects of GPER activation is the mobilization of intracellular calcium ([Ca<sup>2+</sup>]<sub>i</sub>), a ubiquitous second messenger that governs a multitude of cellular functions, including proliferation, migration, and apoptosis.[2]

## Quantitative Data on G-1 Activity

The following tables summarize the available quantitative data on the binding affinity and functional potency of G-1.

Table 1: Binding Affinity and Potency of G-1 for GPER

Parameter	Value	Cell Line/System	Reference
Ki	~11 nM	-	[1]
EC50 (GPER activation)	~2 nM	-	
EC50 (Calcium Mobilization)	Not explicitly stated in a comparative table across multiple cell lines in the provided search results.	-	
EC50 (PI3-Kinase Activation)	Not explicitly stated	-	[1]

Table 2: Functional IC50 Values of G-1 in Different Cell Lines

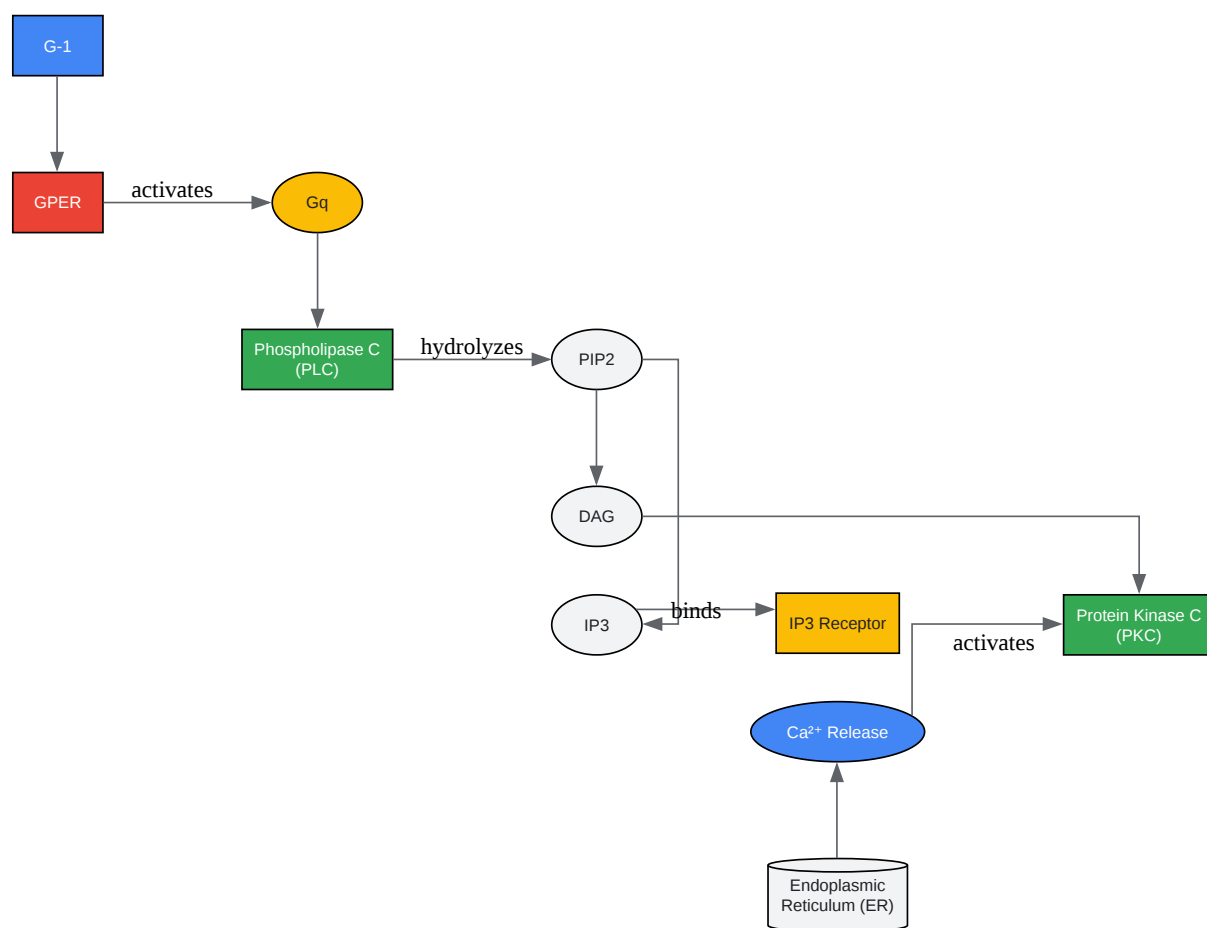
Cell Line	Effect	IC50	Reference
SKBr3 (Breast Cancer)	Inhibition of migration	0.7 nM	
MCF-7 (Breast Cancer)	Inhibition of migration	1.6 nM	

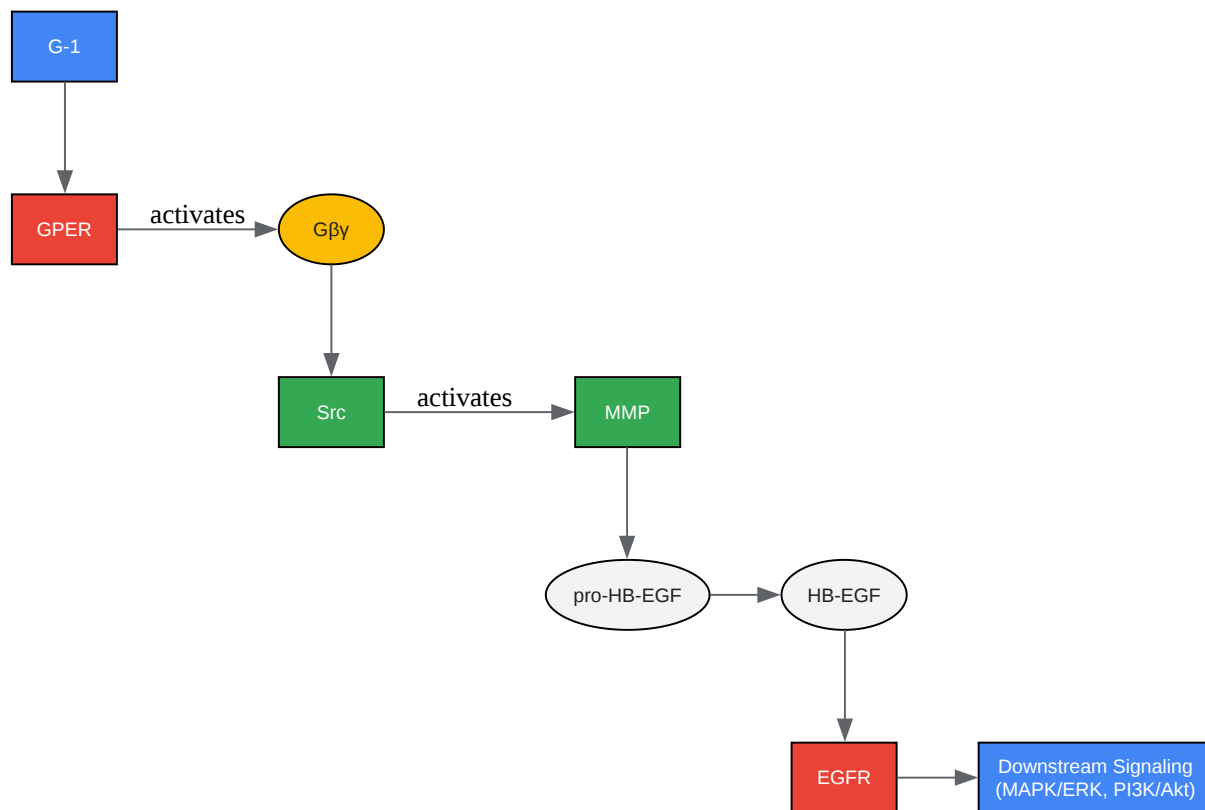
## Signaling Pathways of G-1-Induced Calcium Mobilization

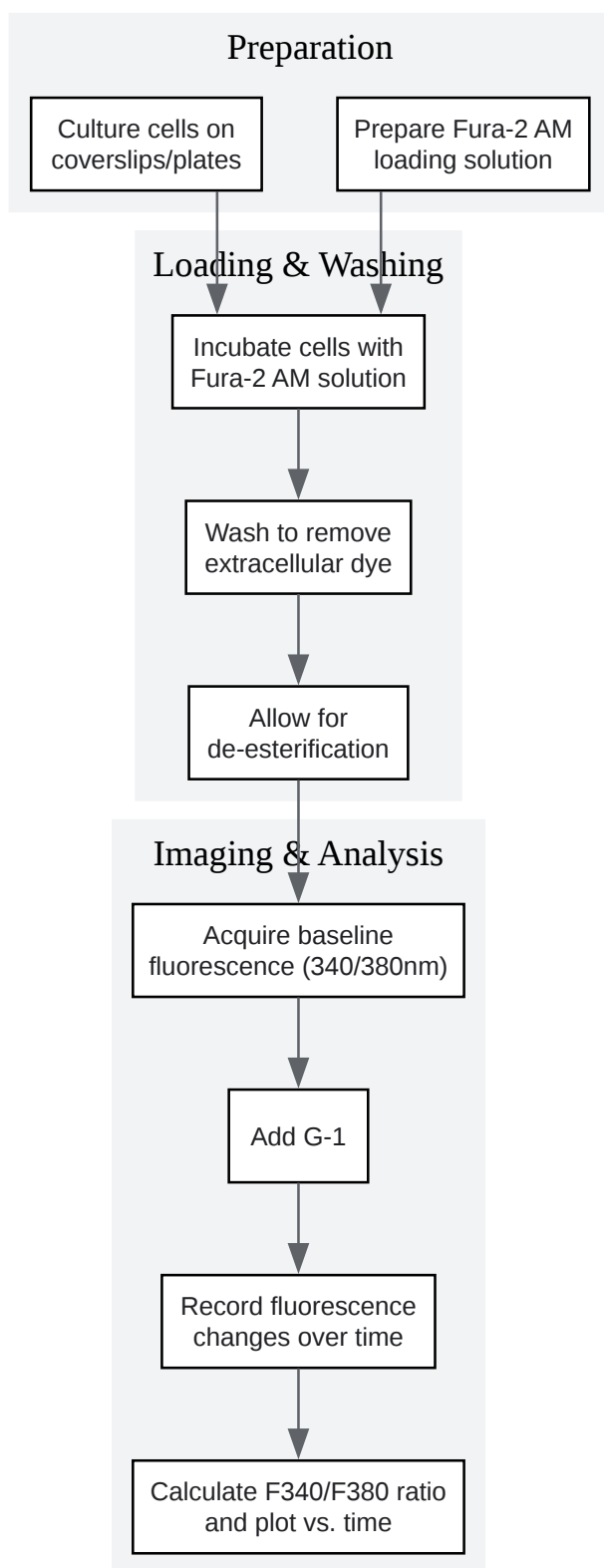
G-1-mediated increases in intracellular calcium are primarily initiated through the activation of GPER, leading to the engagement of downstream signaling cascades. The two main pathways are the direct release of calcium from intracellular stores and the transactivation of the Epidermal Growth Factor Receptor (EGFR).

### GPER-PLC-IP3-Ca<sup>2+</sup> Pathway

The canonical pathway for G-1-induced calcium release involves the coupling of GPER to heterotrimeric G proteins.[3] This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm and binds to its receptor (IP<sub>3</sub>R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[3][4]







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## References

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